1-[3-(4-propan-2-ylanilino)piperidin-1-yl]-3-pyrazin-2-ylpropan-1-one
Description
1-[3-(4-propan-2-ylanilino)piperidin-1-yl]-3-pyrazin-2-ylpropan-1-one is a complex organic compound that features a piperidine ring, a pyrazine ring, and an aniline derivative
Properties
IUPAC Name |
1-[3-(4-propan-2-ylanilino)piperidin-1-yl]-3-pyrazin-2-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-16(2)17-5-7-18(8-6-17)24-20-4-3-13-25(15-20)21(26)10-9-19-14-22-11-12-23-19/h5-8,11-12,14,16,20,24H,3-4,9-10,13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVKXGULWDFPND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)CCC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(4-propan-2-ylanilino)piperidin-1-yl]-3-pyrazin-2-ylpropan-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperidine and pyrazine intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimizing these steps to enhance yield and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
1-[3-(4-propan-2-ylanilino)piperidin-1-yl]-3-pyrazin-2-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to understand enzyme interactions and cellular pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-[3-(4-propan-2-ylanilino)piperidin-1-yl]-3-pyrazin-2-ylpropan-1-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-[3-(4-propan-2-ylanilino)piperidin-1-yl]-3-pyrazin-2-ylpropan-1-one can be compared with other piperidine and pyrazine derivatives:
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine alkaloid known for its anticancer activities.
Matrine: A bioactive compound with antiproliferative effects on cancer cells.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of 1-[3-(4-propan-2-ylanilino)piperidin-1-yl]-3-pyrazin-2-ylpropan-1-one.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
